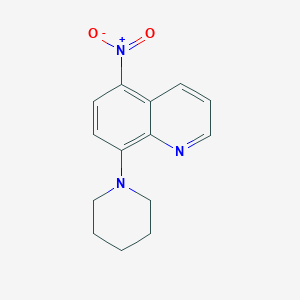
5-Nitro-8-(piperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-8-(piperidin-1-yl)quinoline is a chemical compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³ . The boiling point is 461.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 73.5±0.3 cm³ . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Mecanismo De Acción
Mode of Action
It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of similar compounds
Pharmacokinetics
The compound’s molecular weight of 257.3 suggests it may have suitable properties for absorption and distribution, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Nitro-8-(piperidin-1-yl)quinoline interacts with its targets. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could influence its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Nitro-8-(piperidin-1-yl)quinoline is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents. However, the compound also has some limitations, including its potential toxicity and the development of resistance by microorganisms.
Direcciones Futuras
There are several future directions for the research on 5-Nitro-8-(piperidin-1-yl)quinoline. One potential avenue is the development of new derivatives of the compound with enhanced antimicrobial activity and reduced toxicity. Another direction is the investigation of the compound's potential therapeutic applications in other areas, such as cancer treatment and neurodegenerative diseases.
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline can be achieved through several methods, including the reaction of 8-chloroquinoline with piperidine and sodium nitrite. Another method involves the reaction of 8-hydroxyquinoline with piperidine and nitric acid. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-Nitro-8-(piperidin-1-yl)quinoline have been extensively studied in recent years. This compound has been found to exhibit significant antimicrobial activity against a broad range of bacteria, including drug-resistant strains. It has also been shown to possess antifungal and antiparasitic properties.
Safety and Hazards
The safety data sheet (SDS) for 5-Nitro-8-(piperidin-1-yl)quinoline indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
5-nitro-8-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNJLAZNNSLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389525 |
Source


|
| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142315-99-9 |
Source


|
| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

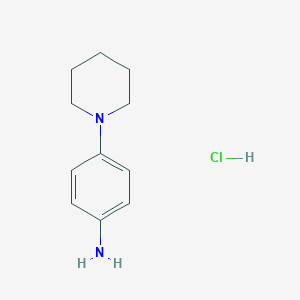
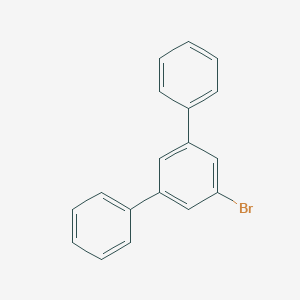
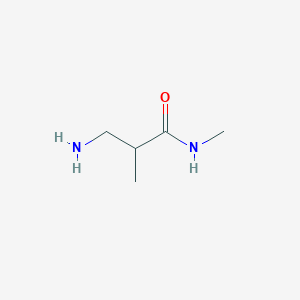
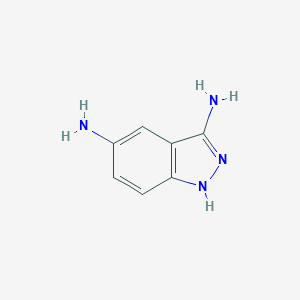

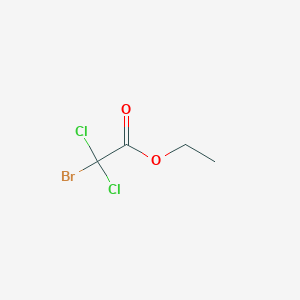




![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)